molecular formula C15H23NO4 B584049 (R)-Esmolol Acid CAS No. 910651-37-5

(R)-Esmolol Acid

Número de catálogo B584049
Número CAS: 910651-37-5
Peso molecular: 281.352
Clave InChI: ILSCWPMGTDPATI-CYBMUJFWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The description of a compound typically includes its molecular formula, structure, and the type of compound it is (e.g., organic, inorganic, etc.). It may also include information about its natural occurrence or synthesis .


Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, reactivity, and stability of the compound .

Aplicaciones Científicas De Investigación

  • Species-dependent hydrolysis and protein binding of esmolol enantiomers have been analyzed, revealing variable blood esterase activities in different species and significant stereoselective protein binding in human plasma (Tang et al., 2012).

  • A stereoselective high-performance liquid chromatography (HPLC) assay was developed for determining the enantiomers of esmolol and its acid metabolite in human plasma, aiding in hydrolysis studies (Tang et al., 2004).

  • New chemical and chemo-enzymatic synthesis methods for esmolol in its racemic and enantio-enriched forms have been explored, contributing to the production of esmolol for therapeutic use (Banoth & Banerjee, 2017).

  • The kinetics of esmolol, such as its distribution, elimination, and metabolic pathways, were studied, providing insights into its pharmacokinetic profile and use in clinical settings (Sum et al., 1983).

  • The therapeutic efficacy and pharmacokinetic characteristics of esmolol have been reviewed, emphasizing its rapid onset and short duration of effect, making it useful in acute care settings (Wiest, 1995).

  • A liquid chromatography-electrospray mass spectrometry (LC-MS) method was developed for quantitating esmolol concentration in plasma, aiding in the study of its pharmacokinetics in pediatric patients (Zuppa et al., 2003).

  • Esmolol's cardiovascular effects in anesthetized humans were studied, demonstrating its potential in reducing cardiac responses to sympathetic stimulation during anesthesia (Menkhaus et al., 1985).

  • The pharmacokinetics of esmolol in patients with hepatic disease were examined, indicating that adjustments in dosage are not required for such patients (Buchi et al., 1987).

  • Esmolol's effects on erythrocyte deformability in rat lower limb ischemia-reperfusion injury were investigated, suggesting its potential protective effects in I/R damage (Doğan et al., 2019).

Safety And Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact .

Direcciones Futuras

This involves discussing potential applications and areas of future research for the compound .

Propiedades

IUPAC Name

3-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSCWPMGTDPATI-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=C(C=C1)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Esmolol Acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.